4,4'-Bis(diethylamino)benzophenone

Catalog No.
S661903
CAS No.
90-93-7
M.F
C21H28N2O
M. Wt
324.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Bis(diethylamino)benzophenone

CAS Number

90-93-7

Product Name

4,4'-Bis(diethylamino)benzophenone

IUPAC Name

bis[4-(diethylamino)phenyl]methanone

Molecular Formula

C21H28N2O

Molecular Weight

324.5 g/mol

InChI

InChI=1S/C21H28N2O/c1-5-22(6-2)19-13-9-17(10-14-19)21(24)18-11-15-20(16-12-18)23(7-3)8-4/h9-16H,5-8H2,1-4H3

InChI Key

VYHBFRJRBHMIQZ-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N(CC)CC

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N(CC)CC

Photoinitiator

Michler's ketone is a widely used photoinitiator in free radical polymerization reactions. Upon exposure to light, it undergoes cleavage to form free radicals that initiate the polymerization process. This property makes it valuable for curing various photoresists and coatings used in the production of microelectronics and other applications [].

pH Indicator

Michler's ketone exhibits different colors depending on the pH of the surrounding solution. It is yellow in acidic solutions, turns blue in neutral solutions, and becomes violet in basic solutions []. This property allows researchers to use it as a simple and visual indicator of pH changes in various experiments.

Fluorescent Chemosensor

Michler's ketone can be modified with different functional groups to create fluorescent chemosensors. These modified molecules can selectively bind to specific analytes, such as metal ions or organic molecules, and exhibit changes in their fluorescence properties. This allows researchers to detect the presence and concentration of these analytes with high sensitivity [].

4,4'-Bis(diethylamino)benzophenone, also known as Michler's ethyl ketone, is an organic compound characterized by the molecular formula C21H28N2OC_{21}H_{28}N_{2}O and a molecular weight of approximately 324.5 g/mol. This compound features two diethylamino groups attached to a benzophenone backbone, making it an effective photoinitiator in various polymerization processes. Its structure allows it to absorb ultraviolet light, primarily at wavelengths around 365 nm, facilitating its role in initiating polymerization reactions when exposed to light .

Currently, there is no scientific research readily available detailing a specific mechanism of action for 4,4'-Bis(diethylamino)benzophenone in biological systems.

The European Chemicals Agency (ECHA) classifies 4,4'-Bis(diethylamino)benzophenone as potentially harmful if swallowed and may cause eye irritation [].

Here are some additional safety considerations:

  • Limited data exists regarding its long-term health effects.
  • It is recommended to wear appropriate personal protective equipment (PPE) when handling the compound.
  • Always consult the Safety Data Sheet (SDS) for specific handling and disposal guidelines [].
, primarily as a photoinitiator. Upon exposure to ultraviolet light, it undergoes photolysis to generate free radicals that initiate the polymerization of unsaturated monomers. The efficiency of this process can vary based on factors such as the concentration of the compound and the presence of other co-initiators . Additionally, it has been noted that the compound can photobleach rapidly during polymerization, affecting the depth of light penetration in thick polymer sections .

The synthesis of 4,4'-bis(diethylamino)benzophenone typically involves the Friedel-Crafts acylation method. This process includes the reaction of diethylamine with benzoyl chloride or similar acylating agents under acidic conditions. The general reaction can be summarized as follows:

text
2 C6H5N(C2H5)2 + COCl2 → C21H28N2O + 2 HCl

This method yields the desired compound alongside hydrochloric acid as a byproduct .

4,4'-Bis(diethylamino)benzophenone is widely used in various applications due to its effective photoinitiating properties:

  • Photopolymerization: It is employed in dental materials and coatings for its ability to initiate polymerization under UV light.
  • Adhesives and Sealants: The compound enhances the curing process in light-sensitive adhesives.
  • Inks and Toners: It serves as a sensitizer in printing inks and toners.
  • Dyes and Pigments: Its photochemical properties make it useful in dye production .

Interaction studies involving 4,4'-bis(diethylamino)benzophenone have focused on its role as a co-initiator in binary photoinitiating systems. Research has shown that when combined with other initiators like camphorquinone, it significantly enhances the degree of conversion in light-cured resins used for dental applications. This indicates that its interactions can lead to improved polymerization rates and material properties .

Several compounds share structural similarities with 4,4'-bis(diethylamino)benzophenone. Here are some notable comparisons:

Compound NameStructure/FormulaNotable Properties
4,4'-Bis(dimethylamino)benzophenone (Michler's Ketone)C21H24N2OC_{21}H_{24}N_{2}OKnown for its use in dye production and also exhibits mutagenic properties.
4,4'-Methylenebis(N,N-dimethylbenzenamine)C18H22N2C_{18}H_{22}N_{2}Classified as a carcinogen; used in dye synthesis.
4-DiethylaminobenzaldehydeC11H15NC_{11}H_{15}NUsed mainly in organic synthesis; less effective as a photoinitiator.

These compounds highlight the unique position of 4,4'-bis(diethylamino)benzophenone within this class due to its dual functionality as both a ketone and an amine group, enhancing its effectiveness as a photoinitiator while also raising safety considerations regarding mutagenicity .

Physical Description

OtherSolid

XLogP3

5.3

Appearance

Powder

GHS Hazard Statements

Aggregated GHS information provided by 143 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 22 of 143 companies. For more detailed information, please visit ECHA C&L website;
Of the 13 notification(s) provided by 121 of 143 companies with hazard statement code(s):;
H315 (54.55%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (64.46%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (53.72%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (35.54%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H411 (10.74%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H413 (41.32%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

90-93-7

General Manufacturing Information

Paint and coating manufacturing
Methanone, bis[4-(diethylamino)phenyl]-: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types